molecular formula C10H11Cl3O2Si B3121293 4-(2-(Trichlorosilyl)ethyl)phenyl acetate CAS No. 282534-42-3

4-(2-(Trichlorosilyl)ethyl)phenyl acetate

Cat. No.: B3121293
CAS No.: 282534-42-3
M. Wt: 297.6 g/mol
InChI Key: CEYAGADBUIGUCO-UHFFFAOYSA-N
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Description

4-(2-(Trichlorosilyl)ethyl)phenyl acetate is an organosilicon compound with the molecular formula C10H11Cl3O2Si. This compound is characterized by the presence of a trichlorosilyl group attached to an ethyl chain, which is further connected to a phenyl ring substituted with an acetate group. It is used in various chemical processes and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(Trichlorosilyl)ethyl)phenyl acetate typically involves the reaction of 4-(2-hydroxyethyl)phenyl acetate with trichlorosilane in the presence of a catalyst. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of trichlorosilane. The general reaction scheme is as follows:

4-(2-hydroxyethyl)phenyl acetate+trichlorosilane4-(2-(trichlorosilyl)ethyl)phenyl acetate\text{4-(2-hydroxyethyl)phenyl acetate} + \text{trichlorosilane} \rightarrow \text{this compound} 4-(2-hydroxyethyl)phenyl acetate+trichlorosilane→4-(2-(trichlorosilyl)ethyl)phenyl acetate

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maintain a high conversion rate and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-(2-(Trichlorosilyl)ethyl)phenyl acetate undergoes various chemical reactions, including:

    Hydrolysis: The trichlorosilyl group is highly reactive towards water, leading to the formation of silanols and hydrochloric acid.

    Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.

    Oxidation: The phenyl ring can undergo oxidation reactions to form phenolic derivatives.

Common Reagents and Conditions

    Hydrolysis: Water or aqueous solutions.

    Substitution: Nucleophiles such as amines or alcohols.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Hydrolysis: Silanols and hydrochloric acid.

    Substitution: Various substituted phenyl acetates.

    Oxidation: Phenolic compounds.

Scientific Research Applications

4-(2-(Trichlorosilyl)ethyl)phenyl acetate is utilized in several scientific research fields:

    Chemistry: Used as a precursor for the synthesis of organosilicon compounds and as a reagent in various organic transformations.

    Biology: Employed in the modification of biomolecules for enhanced stability and functionality.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable siloxane bonds.

    Industry: Applied in the production of advanced materials, including coatings, adhesives, and sealants.

Mechanism of Action

The mechanism of action of 4-(2-(Trichlorosilyl)ethyl)phenyl acetate involves the formation of siloxane bonds through the hydrolysis and condensation of the trichlorosilyl group. This process leads to the creation of stable silicon-oxygen-silicon linkages, which are crucial for the compound’s applications in material science and drug delivery.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-(Trimethoxysilyl)ethyl)phenyl acetate
  • 4-(2-(Triethoxysilyl)ethyl)phenyl acetate
  • 4-(2-(Dimethylsilyl)ethyl)phenyl acetate

Uniqueness

4-(2-(Trichlorosilyl)ethyl)phenyl acetate is unique due to the presence of the trichlorosilyl group, which provides high reactivity towards hydrolysis and condensation reactions. This makes it particularly useful in applications requiring strong and stable siloxane bonds.

Properties

IUPAC Name

[4-(2-trichlorosilylethyl)phenyl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11Cl3O2Si/c1-8(14)15-10-4-2-9(3-5-10)6-7-16(11,12)13/h2-5H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEYAGADBUIGUCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)CC[Si](Cl)(Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Cl3O2Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Trichlorosilane (56.9 grams, 0.42 mole), 4-acetoxystyrene (64.6 grams, 0.40 mole), and 200 ml heptane were placed in a round bottom flask equipped with a water condenser and nitrogen inlet. Hydrogen hexachloroplatinate(IV) hydrate (20 mg) was added to this solution and heated to reflux for 18 hours. Afterwards, the solution was filtered hot through a frit funnel. The solvent and the unreacted reagents were distilled off at atmospheric pressure and the residue was purified by distillation under reduced pressure. 4-acetoxyphenylethyl trichlorosilane (91.2 grams) was collected between 105-125° C. at 1 mm Hg pressure as a waxy solid.
Quantity
56.9 g
Type
reactant
Reaction Step One
Quantity
64.6 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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